N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530548
InChI: InChI=1S/C12H21N3O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8,13H2,1H3/t11-/m1/s1
SMILES: CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN
Molecular Formula: C12H21N3O2
Molecular Weight: 239.31 g/mol

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13530548

Molecular Formula: C12H21N3O2

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide -

Specification

Molecular Formula C12H21N3O2
Molecular Weight 239.31 g/mol
IUPAC Name N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C12H21N3O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8,13H2,1H3/t11-/m1/s1
Standard InChI Key RSNNRDBLHKCUIL-LLVKDONJSA-N
Isomeric SMILES CC(=O)N([C@@H]1CCCN(C1)C(=O)CN)C2CC2
SMILES CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN
Canonical SMILES CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN

Introduction

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a complex organic compound with significant interest in medicinal chemistry. It features a piperidine ring and a cyclopropyl group, which contribute to its potential biological activity. This compound is classified as an acetamide derivative, a class of compounds known for their therapeutic applications.

Synthesis

The synthesis of N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide typically involves several organic chemistry techniques. These methods often require the reaction of specific precursors under controlled conditions to form the piperidine structure and introduce the amino-acetyl and cyclopropyl functionalities.

Solubility and Stability

  • Solubility: This compound is generally soluble in organic solvents, which facilitates its handling and use in various chemical reactions.

  • Stability: It exhibits stability under various conditions, although specific storage and handling procedures may be necessary to maintain its integrity.

Reactivity

The presence of the amino group in the structure may influence its reactivity compared to chlorinated analogs. This can affect its participation in chemical reactions, particularly those involving nucleophilic substitution or addition.

Potential Applications

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is of interest in medicinal chemistry due to its potential pharmacological applications. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are necessary to fully elucidate these interactions and their implications for pharmacology.

Comparison with Related Compounds

CompoundMolecular FormulaPotential Applications
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamideC₁₂H₂₁N₃O₂Medicinal chemistry, potential enzyme/receptor modulator
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamideC₁₁H₁₃ClN₂O₂Medicinal chemistry, potential pharmacological applications

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